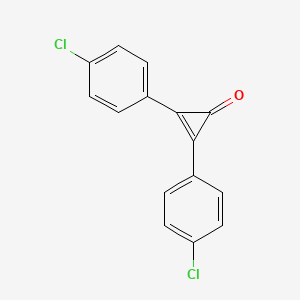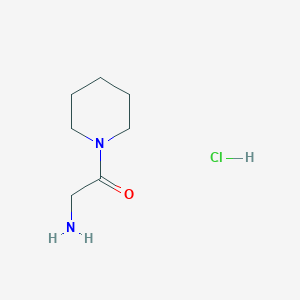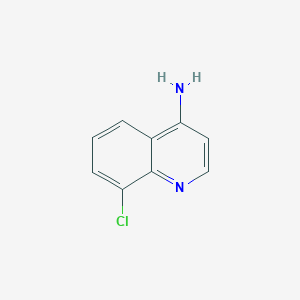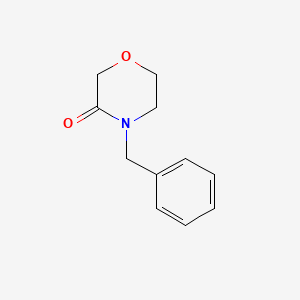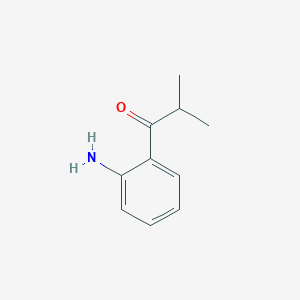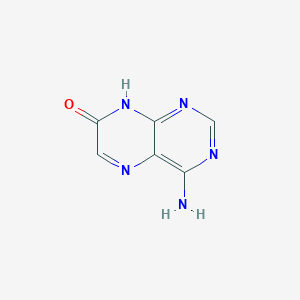
4-Aminopteridin-7(8H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Aminopteridin-7(8H)-one is a heterocyclic compound that belongs to the pteridine family. Pteridones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound features an amino group at the 4-position and a pteridone core, which is a fused ring system containing both pyrimidine and pyrazine rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminopteridin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4,5-triaminopyrimidine with formic acid, leading to the formation of the pteridone ring system. The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Aminopteridin-7(8H)-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form dihydropteridones.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro-pteridones
Reduction: Dihydropteridones
Substitution: Alkylated or acylated pteridones
Wissenschaftliche Forschungsanwendungen
4-Aminopteridin-7(8H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the context of folate metabolism.
Medicine: Research is ongoing to explore its potential as an anticancer and antimicrobial agent.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Aminopteridin-7(8H)-one involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes involved in folate metabolism, such as dihydrofolate reductase. This inhibition disrupts the synthesis of nucleotides, leading to antiproliferative effects. The compound may also generate reactive oxygen species, contributing to its antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-amino-7-chloroquinoline: Known for its antimalarial properties.
4-amino-6-hydroxymethyl-7,8-dihydropteridine: Studied for its role in neurotransmitter synthesis.
Uniqueness
4-Aminopteridin-7(8H)-one is unique due to its specific structure and the presence of both pyrimidine and pyrazine rings. This structural feature allows it to interact with a variety of biological targets, making it a versatile compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C6H5N5O |
|---|---|
Molekulargewicht |
163.14 g/mol |
IUPAC-Name |
4-amino-8H-pteridin-7-one |
InChI |
InChI=1S/C6H5N5O/c7-5-4-6(10-2-9-5)11-3(12)1-8-4/h1-2H,(H3,7,9,10,11,12) |
InChI-Schlüssel |
CXUPBVAJBGGFEF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC2=C(N=CN=C2NC1=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


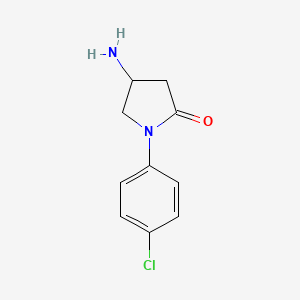
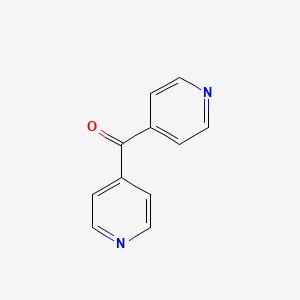
![Benzoic acid, 2-[(2-amino-5-chlorobenzoyl)amino]-](/img/structure/B1279967.png)

